5-Bromo-2-(methylsulfonyl)benzoic acid
Overview
Description
5-Bromo-2-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H7BrO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 5th position and a methylsulfonyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylsulfonyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of 2-methylsulfonylbenzoic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the 5th position.
Another method involves the use of 2-chlorobenzoic acid as a starting material. The compound undergoes a monobromination reaction in an N-bromosuccinimide (NBS)/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid, which is then further modified to introduce the methylsulfonyl group .
Industrial Production Methods
Industrial production of this compound often involves scalable processes that ensure high yield and purity. One such method uses dimethyl terephthalate as the raw starting material, which undergoes a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This process is designed to be cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylsulfonyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the methylsulfonyl group.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are used under mild conditions for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-(methylsulfonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylsulfonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit the reabsorption of glucose in the kidneys, thereby lowering blood glucose levels without relying on insulin . The molecular targets and pathways involved vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound is a key intermediate in the synthesis of SGLT2 inhibitors for diabetes therapy.
2-Bromo-5-methylbenzoic acid: Another brominated benzoic acid derivative with different substituents and properties.
Uniqueness
5-Bromo-2-(methylsulfonyl)benzoic acid is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for targeted modifications and applications in various fields of research.
Properties
IUPAC Name |
5-bromo-2-methylsulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4S/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGYEDOXFXCAGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344691 | |
Record name | 5-Bromo-2-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146431-33-6 | |
Record name | 5-Bromo-2-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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